6-morpholino-3-(6-oxo-6-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)hexyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one
Description
The compound 6-morpholino-3-(6-oxo-6-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)hexyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one features a quinazolinone core modified with a morpholino group, a thioxo moiety, and a hexyl chain terminating in a piperazine-substituted trifluoromethylphenyl ketone.
Properties
Molecular Formula |
C29H34F3N5O3S |
|---|---|
Molecular Weight |
589.7 g/mol |
IUPAC Name |
6-morpholin-4-yl-3-[6-oxo-6-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]hexyl]-2-sulfanylidene-1H-quinazolin-4-one |
InChI |
InChI=1S/C29H34F3N5O3S/c30-29(31,32)21-5-4-6-22(19-21)34-11-13-36(14-12-34)26(38)7-2-1-3-10-37-27(39)24-20-23(35-15-17-40-18-16-35)8-9-25(24)33-28(37)41/h4-6,8-9,19-20H,1-3,7,10-18H2,(H,33,41) |
InChI Key |
RWQRGZPPNLJVET-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=CC(=C2)C(F)(F)F)C(=O)CCCCCN3C(=O)C4=C(C=CC(=C4)N5CCOCC5)NC3=S |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-morpholino-3-(6-oxo-6-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)hexyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one typically involves multi-step organic reactions. The starting materials often include quinazolinone derivatives, morpholine, and piperazine derivatives. The reaction conditions may involve:
Condensation Reactions: Combining quinazolinone derivatives with morpholine and piperazine derivatives under acidic or basic conditions.
Oxidation and Reduction: Using oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride to achieve the desired oxidation state.
Substitution Reactions: Introducing the trifluoromethyl group through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone N-oxides, while reduction may produce reduced quinazolinone derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in synthetic organic chemistry.
Biology
In biological research, the compound is studied for its potential as a therapeutic agent. Its interactions with biological targets, such as enzymes and receptors, are of particular interest.
Medicine
The compound has potential applications in medicine, particularly in the development of new drugs. Its biological activity may include anti-inflammatory, anti-cancer, and antimicrobial properties.
Industry
In the industrial sector, the compound may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 6-morpholino-3-(6-oxo-6-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)hexyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one involves its interaction with specific molecular targets. These may include enzymes, receptors, and other proteins. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural Analogues
Aprepitant Derivatives ()
Aprepitant-related compounds, such as 3-[[(2R,3R)-2-[(R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholino]methyl]-1H-1,2,4-triazol-5(4H)-one, share the morpholino and trifluoromethylphenyl motifs. Key differences include:
- Core Structure: Aprepitant derivatives use a triazolone core instead of quinazolinone.
- Substituents: The trifluoromethyl group in the target compound is mono-substituted, whereas aprepitant derivatives often feature bis(trifluoromethyl)phenyl groups, enhancing lipophilicity and metabolic stability .
Piperazine-Linked Triazolones ()
Compounds like 4-(4-{4-[4-({(2RS,4SR)-2-[(1H-1,2,4-Triazol-1-yl)methyl]-2-(2,4-dichlorophenyl)-1,3-dioxolan-4-yl}methoxy)phenyl]piperazin-1-yl}phenyl)-2-butyl-2,4-dihydro-3H-1,2,4-triazol-3-one share the piperazine moiety but diverge in:
- Linker Flexibility : The target compound’s hexyl chain may confer greater conformational flexibility compared to rigid dioxolane linkers in compounds.
- Electrophilic Groups : The thioxo group in the target compound could enhance hydrogen bonding compared to triazolone’s oxo group .
Coumarin-Pyrimidinone Hybrids ()
Compounds such as 6-(4-(1-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4,5-dihydro-1H-tetrazol-5-yl)phenyl)-4-(coumarin-3-yl)pyrimidin-2(1H)-one feature heterocyclic cores but lack the trifluoromethylphenyl-piperazine system. Key contrasts include:
- Bioactivity: Coumarin derivatives often target oxidative stress pathways, whereas the target compound’s piperazine-morpholino system suggests CNS or kinase-related activity .
Physicochemical and Pharmacokinetic Properties
Bioactivity and Therapeutic Potential
- Kinase Inhibition: The quinazolinone core is associated with ATP-competitive kinase inhibition. Structural analogs in and lack this core, suggesting divergent targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
